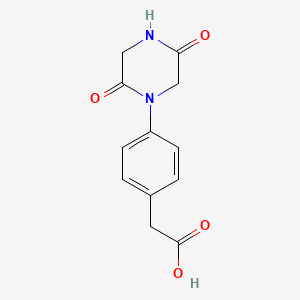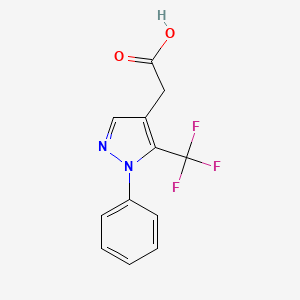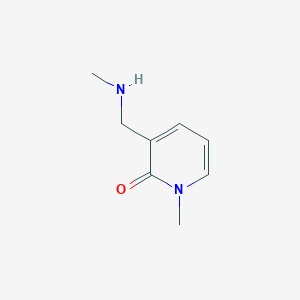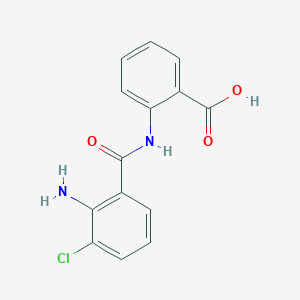![molecular formula C14H13FO3 B7905241 3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid](/img/structure/B7905241.png)
3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-fluorophenyl group and a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-fluorophenyl-substituted acetylenes or dihydrofurans.
Substitution Reaction:
Butanoic Acid Chain Addition: The butanoic acid chain is introduced via alkylation reactions, where the furan ring is treated with butanoic acid derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Common industrial reagents include 4-fluorobenzene, acetylenes, and butanoic acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-diones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the phenyl group, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans and phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(4-Chlorophenyl)furan-2-yl]butanoic acid
- 3-[5-(4-Bromophenyl)furan-2-yl]butanoic acid
- 3-[5-(4-Methylphenyl)furan-2-yl]butanoic acid
Uniqueness
3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its chloro, bromo, and methyl analogs.
Propiedades
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-9(8-14(16)17)12-6-7-13(18-12)10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYVTKVLAJNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7905213.png)



![4-fluoro-N-[(1-phenylcyclopropyl)methyl]aniline](/img/structure/B7905253.png)
![tert-butyl N-[[4-(diethylamino)phenyl]methyl]carbamate](/img/structure/B7905255.png)

![3-[5-(3,4-dimethylphenyl)-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B7905271.png)
